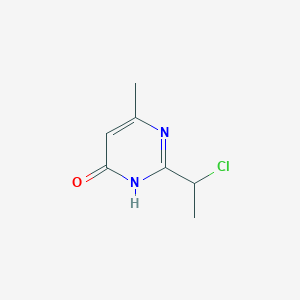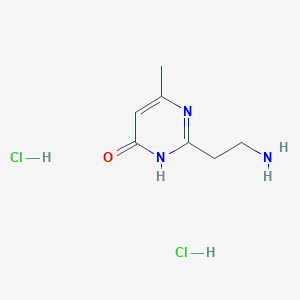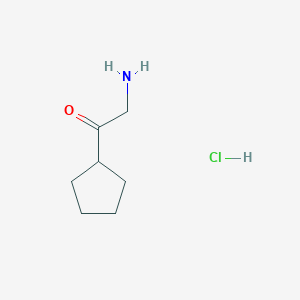
2-(1-氯乙基)-6-甲基嘧啶-4-醇
描述
Chloroethyl chloroformates are a pair of related chemical compounds . They can be used to form protecting groups and as N-dealkylating agents .
Synthesis Analysis
Chloroethyl chloroformate can be synthesized using various methods. For instance, one method involves the acid-mediated cyclisation . Another method uses 1-chloroethyl chloroformate to produce the secondary amine .Molecular Structure Analysis
The molecular structure of chloroethyl chloroformates consists of a carbon, hydrogen, and chlorine atoms . The exact structure would depend on the specific compound .Chemical Reactions Analysis
Chloroformates are used as reagents in organic chemistry . They can react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides .Physical and Chemical Properties Analysis
Chloroethyl chloroformates are colorless, volatile liquids that degrade in moist air . They are formally esters of chloroformic acid .科学研究应用
药物合成
该化合物用于合成各种药物。它与胺的反应性可用于创建叔胺结构,而叔胺结构在许多药物中很常见。 例如,它可用于叔胺的选择性N-脱烷基化,这是某些药物生产中的关键步骤 .
分析化学
在分析化学中,“2-(1-氯乙基)-6-甲基嘧啶-4-醇”用作制备烷基1-氯乙基碳酸酯的反应物。 这些碳酸酯对于生物流体中多种滥用药物的测定中的N-脱甲基化反应至关重要,其利用毛细管电泳与天然荧光和激光诱导荧光检测等技术 .
催化
该化合物在化学选择性反应中用作催化剂。 例如,它可以催化硅基保护醇的化学选择性脱硅基化,这在特定有机化合物的纯化中是一个有价值的反应 .
保护基化学
在合成有机化学中,保护基通常是必要的,以便在多步合成中掩盖反应位点。 “2-(1-氯乙基)-6-甲基嘧啶-4-醇”可用于从胺中裂解苯甲基,从而揭示功能性胺基,以进行进一步的化学反应 .
电合成
在电合成领域,该化合物可参与电羧化反应。 它已被用作通过使用CO2对2-(1-氯乙基)-6-甲氧基萘进行电羧化合成萘普生的介质,这是一种绿色且可持续的合成方法 .
安全和危害
属性
IUPAC Name |
2-(1-chloroethyl)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-4-3-6(11)10-7(9-4)5(2)8/h3,5H,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGCWHLFPSBYOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301242385 | |
| Record name | 4(3H)-Pyrimidinone, 2-(1-chloroethyl)-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301242385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394040-96-0 | |
| Record name | 4(3H)-Pyrimidinone, 2-(1-chloroethyl)-6-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394040-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(3H)-Pyrimidinone, 2-(1-chloroethyl)-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301242385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione](/img/structure/B1384530.png)








![4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol hydrochloride](/img/structure/B1384545.png)
![3-amino-4-(2-furyl)-1-(2-hydroxyethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384548.png)


![3,8-Diazabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 3-(1,1-dimethylethyl) 8-(phenylmethyl) ester](/img/structure/B1384551.png)
